Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide
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Overview
Description
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromomethyl and fluoro substituents in the quinoxaline ring enhances its reactivity and biological properties.
Preparation Methods
The synthesis of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide typically involves the bromination of 2,3-dimethylquinoxaline 1,4-dioxide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, and a base like triethylamine. The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activity.
Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s reactivity and biological properties.
Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antibacterial, antifungal, and antiparasitic properties. It shows promise in the development of new antimicrobial agents.
Medicine: Quinoxaline derivatives are being explored for their anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation makes it a potential candidate for cancer therapy.
Industry: The compound is used in the development of new materials, such as dyes and fluorescent probes, due to its unique electronic properties
Mechanism of Action
The mechanism of action of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide involves its interaction with cellular components, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and various enzymes involved in DNA repair .
Comparison with Similar Compounds
Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide can be compared with other quinoxaline derivatives, such as:
Quinoxaline, 2,3-bis(bromomethyl)-1,4-dioxide: Lacks the fluoro substituent, which may result in different reactivity and biological properties.
Quinoxaline, 2,3-dimethyl-1,4-dioxide: Lacks both the bromomethyl and fluoro substituents, leading to significantly different chemical and biological behavior.
Quinoxaline, 2,3-bis(chloromethyl)-6-fluoro-, 1,4-dioxide: The presence of chloromethyl groups instead of bromomethyl groups can alter the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
84044-36-0 |
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Molecular Formula |
C10H7Br2FN2O2 |
Molecular Weight |
365.98 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-6-fluoro-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H7Br2FN2O2/c11-4-9-10(5-12)15(17)8-3-6(13)1-2-7(8)14(9)16/h1-3H,4-5H2 |
InChI Key |
JPIUMANCTCJJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=C([N+]2=O)CBr)CBr)[O-] |
Origin of Product |
United States |
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